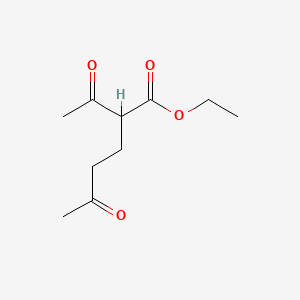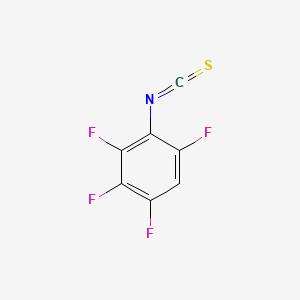
Methyl alpha,4-dihydroxyphenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl alpha,4-dihydroxyphenylacetate is an organic compound with the molecular formula C10H12O5 and a molecular weight of 212.1993 g/mol . It is also known by other names such as Mandelic acid, 4-hydroxy-3-methoxy-, methyl ester . This compound is characterized by the presence of a benzene ring substituted with hydroxy and methoxy groups, and an ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl alpha,4-dihydroxyphenylacetate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 4-hydroxy-3-methoxybenzeneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and catalysts is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl alpha,4-dihydroxyphenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy and hydroxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde or 4-hydroxy-3-methoxybenzoic acid.
Reduction: Formation of 4-hydroxy-3-methoxybenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
Methyl alpha,4-dihydroxyphenylacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl alpha,4-dihydroxyphenylacetate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may have its own biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzeneacetic acid, alpha-hydroxy-4-methoxy-, methyl ester: Similar structure but with a hydroxy group at the alpha position instead of the 4-position.
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Similar structure but lacks the alpha-hydroxy group.
Benzeneacetic acid, alpha-methoxy-, (S)-: Contains a methoxy group at the alpha position instead of a hydroxy group.
Uniqueness
Methyl alpha,4-dihydroxyphenylacetate is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, as well as the ester functional group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
68758-69-0 |
|---|---|
Fórmula molecular |
C9H10O4 |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H10O4/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,10-11H,1H3 |
Clave InChI |
DHPYYPJMQRYNLX-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1=CC=C(C=C1)O)O |
SMILES canónico |
COC(=O)C(C1=CC=C(C=C1)O)O |
| 68758-69-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B1616927.png)










